An In-Depth Technical Guide to the Structural Analysis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid
An In-Depth Technical Guide to the Structural Analysis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid
Introduction: A Key Chiral Building Block in Modern Drug Discovery
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1][2] Its rigid morpholine scaffold, combined with the stereochemistry at the C3 position and the versatile Boc-protecting group, makes it an invaluable asset in the fields of medicinal chemistry and pharmaceutical development.[2] This guide provides a comprehensive technical overview of the analytical methodologies employed for the complete structural elucidation and stereochemical verification of this important synthetic intermediate.
The morpholine ring is a privileged scaffold in drug design, and the introduction of a carboxylic acid function and a chiral center at the 3-position allows for the creation of complex molecular architectures with specific three-dimensional orientations.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for selective deprotection under acidic conditions.[3] This unique combination of features has led to its use in the synthesis of novel therapeutics.[1]
This document will delve into the core analytical techniques required to confirm the identity, purity, and stereochemistry of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, providing both theoretical grounding and practical insights for researchers in the field.
Molecular Identity and Physicochemical Properties
A foundational aspect of any structural analysis is the confirmation of the molecule's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [4][5] |
| Molecular Weight | 231.25 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number (Racemate) | 212650-43-6 | [4] |
| CAS Number ((R)-enantiomer) | 869681-70-9 | [6][7] |
| CAS Number ((S)-enantiomer) | 783350-37-8 | [5] |
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for the unambiguous confirmation of the covalent structure of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. Based on the analysis of related N-substituted morpholine derivatives, the following proton chemical shifts can be predicted.[8][9]
-
Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.[8] The protons on the carbons adjacent to the electronegative oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to those adjacent to the nitrogen (C5). The proton at the chiral center (C3) will also have a characteristic chemical shift.
-
Boc Protecting Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| tert-butyl (Boc) | ~1.4 | s (9H) |
| Morpholine CH₂ (C5, C6) | 3.2 - 4.2 | m (4H) |
| Morpholine CH (C2) | 3.8 - 4.5 | m (2H) |
| Morpholine CH (C3) | ~4.0 | m (1H) |
| Carboxylic Acid OH | >10 | br s (1H) |
Note: These are predicted values based on similar structures. Actual values may vary depending on the solvent and other experimental conditions. A ¹H NMR spectrum of the closely related (S)-N-Boc-Morpholine-3-acetic acid is available and can serve as a useful reference.[10]
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid and one for the carbamate of the Boc group.
-
Morpholine Ring Carbons: The carbons adjacent to the oxygen (C2 and C6) will be deshielded compared to the carbons adjacent to the nitrogen (C3 and C5).
-
Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~175 |
| Boc C=O | ~155 |
| Boc Quaternary C | ~80 |
| Morpholine C-O (C2, C6) | ~67 |
| Morpholine C-N (C3, C5) | ~45-50 |
| Boc CH₃ | ~28 |
Note: These are predicted values based on known ranges for these functional groups.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, using 2D NMR techniques like HSQC and HMBC.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR analysis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |
| C=O stretch | 1760 - 1690 | Strong | |
| Carbamate (Boc) | C=O stretch | ~1690 | Strong |
| C-N stretch | 1335 - 1250 | Medium | |
| C-H (alkane) | C-H stretch | 3000 - 2850 | Medium-Strong |
| C-O (ether) | C-O stretch | ~1100 | Strong |
The presence of a broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, while the strong carbonyl absorption around 1700 cm⁻¹ will likely be a composite of the carboxylic acid and carbamate carbonyl stretches.[13][14][15]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or its components.
-
Loss of isobutylene: [M+H - 56]⁺
-
Loss of the entire Boc group: [M+H - 100]⁺
These characteristic losses are diagnostic for the presence of the Boc protecting group.[16]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Stereochemical Analysis: Defining the 3D Architecture
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, confirming the enantiomeric purity of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Suitable Chiral Stationary Phases:
-
Macrocyclic Glycopeptide-based CSPs: Columns such as those based on teicoplanin (e.g., CHIROBIOTIC T) are effective for the separation of N-protected amino acids in reversed-phase mode.[17]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., CHIRALPAK series) are also widely used for the enantiomeric resolution of a broad range of compounds, including N-Boc protected amines.[18][19]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column (e.g., CHIROBIOTIC T or CHIRALPAK IC).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For reversed-phase separation on a CHIROBIOTIC T column, a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[18]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a solution of the compound onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Analysis: Determine the retention times of the two enantiomers and calculate the enantiomeric excess by comparing the peak areas.
Diagram: Chiral HPLC Separation Workflow
Caption: General workflow for chiral HPLC analysis.
Solid-State Structure: X-ray Crystallography
Synthesis Overview
A brief understanding of the synthesis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid provides context for potential impurities and side products. The synthesis typically involves the cyclization of an appropriately protected amino alcohol precursor.[21] For instance, starting from a chiral amino acid like serine, a series of transformations can be employed to construct the morpholine ring and introduce the Boc protecting group.[22]
Conclusion
The structural analysis of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy provides the primary evidence for the covalent framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability. Crucially, chiral HPLC is essential for the confirmation of its enantiomeric purity. While a definitive single-crystal X-ray structure is not publicly available, the solid-state conformation can be confidently predicted based on data from analogous compounds. This comprehensive analytical approach ensures the unambiguous identification and quality control of this vital chiral building block, thereby supporting its successful application in the synthesis of next-generation pharmaceuticals.
References
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PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]
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LibreTexts Chemistry. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]
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